![molecular formula C15H28O B14434914 Bicyclo[2.2.2]octan-1-ol, 4-heptyl- CAS No. 76921-51-2](/img/structure/B14434914.png)
Bicyclo[2.2.2]octan-1-ol, 4-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- is a chemical compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.2.2]octane derivatives, which are known for their rigidity and stability. The compound’s molecular formula is C15H28O, and it features a heptyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system. This structural arrangement imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octan-1-ol, 4-heptyl- typically involves a multi-step process. One common method is the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM). The Diels-Alder reaction forms the bicyclic core, while C-allylation introduces the heptyl group. Finally, RCM is used to close the ring and form the desired bicyclo[2.2.2]octane structure .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octan-1-ol, 4-heptyl- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Lacks the heptyl group, making it less hydrophobic and potentially less bioactive.
Bicyclo[2.2.2]octane-1,4-diol: Contains two hydroxyl groups, leading to different reactivity and applications.
Bicyclo[2.2.2]octane-2-carboxylic acid: Features a carboxyl group, altering its chemical properties and uses
Uniqueness
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- stands out due to the presence of the heptyl group, which enhances its hydrophobicity and potential interactions with lipid membranes and hydrophobic pockets in proteins. This unique feature may contribute to its distinct biological and industrial applications.
Propiedades
Número CAS |
76921-51-2 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
4-heptylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3 |
Clave InChI |
WLQCOYZDCXYWKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC12CCC(CC1)(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
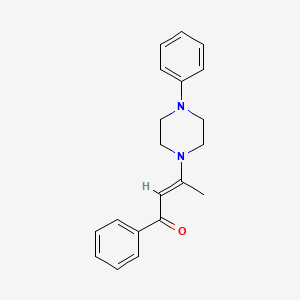
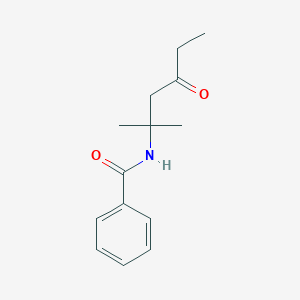
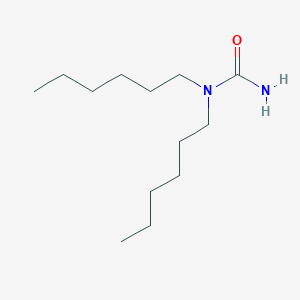


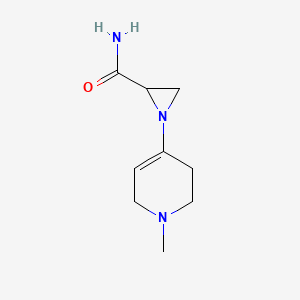

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
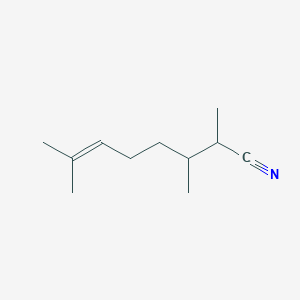
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)

